Product packaging for 1-(3,4-Diethoxyphenyl)propan-2-one(Cat. No.:CAS No. 93635-48-4)

1-(3,4-Diethoxyphenyl)propan-2-one

Cat. No.: B7881875
CAS No.: 93635-48-4
M. Wt: 222.28 g/mol
InChI Key: NMOOATWRZFHKBL-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)propan-2-one (CAS 776-99-8) is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is a solid at room temperature and should be stored sealed in a dry environment . Research Applications and Value: A precise mechanism of action and specific research applications for this compound are not detailed in the available scientific literature. Its research value is derived from its structure as a phenylpropan-2-one (a phenylacetone) derivative. In general, compounds with the propan-2-one moiety attached to a substituted phenyl ring are of interest in organic synthesis and medicinal chemistry as potential intermediates or precursors for the development of more complex molecules . For instance, a closely related compound, 1-(3,4-dimethoxyphenyl)propan-2-one, has been isolated from natural sources and studied for its potential role in traditional medicine . Similarly, the 3,4-methylenedioxyphenyl analogue is a known precursor in chemical synthesis . Researchers may therefore investigate this compound for its physicochemical properties or its utility as a building block in the synthesis of novel compounds for pharmaceutical, agrochemical, or material science research. Safety Information: This compound is classified with the signal word "Warning" under the Globally Harmonized System (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the safety data sheet and use appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B7881875 1-(3,4-Diethoxyphenyl)propan-2-one CAS No. 93635-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-diethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-15-12-7-6-11(8-10(3)14)9-13(12)16-5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOOATWRZFHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536604
Record name 1-(3,4-Diethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93635-48-4
Record name 1-(3,4-Diethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Diethoxyphenyl Propan 2 One

Retrosynthetic Analysis of the Arylpropan-2-one Skeleton

Retrosynthetic analysis offers a logical and systematic approach to devising synthetic routes for a target molecule by deconstructing it into simpler, readily available starting materials. nsf.govyoutube.comquizlet.com For the arylpropan-2-one structure of 1-(3,4-diethoxyphenyl)propan-2-one, two principal bond disconnections are considered the most strategic.

The most common disconnection occurs at the C1-C2 bond of the propanone side chain. This approach simplifies the molecule into a diethoxyphenylmethyl synthon and an acetyl synthon. The diethoxyphenylmethyl synthon can be actualized as a reactive species like 3,4-diethoxybenzyl halide, while the acetyl synthon is typically derived from a nitroalkane such as nitroethane or from acetone (B3395972) itself.

A secondary disconnection strategy involves breaking the bond between the aromatic ring and the propanone side chain. This pathway leads to a 3,4-diethoxyphenyl synthon, which could be a nucleophilic organometallic reagent (e.g., a Grignard or organolithium species), and an electrophilic propan-2-one synthon.

These retrosynthetic blueprints form the foundation for the classical and modern synthetic methods detailed below.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound are well-documented in chemical literature, primarily relying on condensation, alkylation, and redox reactions.

Condensation Reactions and Variants

A frequently used method for constructing the this compound framework is the condensation of 3,4-diethoxybenzaldehyde (B1346580) with a suitable C2 synthon. A prominent example is the Henry reaction, where 3,4-diethoxybenzaldehyde is reacted with nitroethane in the presence of a base. This reaction forms a nitroalkene intermediate, which is subsequently reduced to an oxime and then hydrolyzed under acidic conditions to yield the final ketone. A similar pathway has been established for the synthesis of the related compound 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P). nih.gov

Another notable condensation approach is the Darzens condensation, where 3,4-diethoxybenzaldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation of this intermediate furnish the desired propan-2-one. Intramolecular condensation reactions have also been studied for the synthesis of related heterocyclic systems. pku.edu.cn

Condensation ReactionKey ReagentsIntermediateOutcome
Henry Reaction3,4-Diethoxybenzaldehyde, Nitroethane, BaseNitroalkeneFormation of the propan-2-one side chain
Darzens Condensation3,4-Diethoxybenzaldehyde, α-Haloester, Baseα,β-Epoxy esterYields the target ketone after hydrolysis and decarboxylation

Alkylation Strategies

Alkylation methods offer a direct route to form the carbon-carbon bond between the aromatic ring and the propanone moiety. While direct Friedel-Crafts acylation of 1,2-diethoxybenzene (B166437) is a theoretical possibility, it is often problematic due to the reactivity of the acylating agent.

A more effective alkylation strategy involves the reaction of a 3,4-diethoxybenzyl halide with a suitable nucleophile. For instance, 3,4-diethoxybenzyl chloride or bromide can be reacted with the enolate of acetone or a synthetic equivalent like ethyl acetoacetate (B1235776). When ethyl acetoacetate is used, the initial alkylation product is subsequently hydrolyzed and decarboxylated to yield this compound. This one-pot alkylation-cleavage approach is a known method for preparing 4-arylbutan-2-ones. researchgate.net Reductive alkylation has also been employed for the synthesis of related compounds. nih.gov

Oxidation/Reduction Pathways

Redox transformations provide alternative synthetic routes. One such method is the oxidation of the corresponding secondary alcohol, 1-(3,4-diethoxyphenyl)propan-2-ol. This alcohol can be synthesized via a Grignard reaction between 3,4-diethoxybenzaldehyde and a methylmagnesium halide, followed by oxidation of the resulting secondary alcohol using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation.

Conversely, a reduction approach can be utilized, starting from 1-(3,4-diethoxyphenyl)prop-2-en-1-one, which can be prepared by the condensation of 3,4-diethoxybenzaldehyde with acetone. Selective reduction of the carbon-carbon double bond of this enone system, for example, through catalytic hydrogenation, yields the target ketone. The oxidation of a propenyl side chain is a key step in the biosynthesis of related compounds. mdpi.comnih.gov

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced more efficient and selective methods for the preparation of this compound, with a strong focus on catalytic processes. wiley.com

Catalytic Methods in Synthesis

Modern catalytic methods provide significant advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions have become a powerful tool. nih.gov

For example, a Heck coupling reaction between a 3,4-diethoxyphenyl halide (e.g., 4-iodo-1,2-diethoxybenzene) and an appropriate alkene, such as isopropenyl acetate, in the presence of a palladium catalyst and a base, can directly form the desired carbon-carbon bond.

Another advanced catalytic approach is the Wacker-type oxidation of a suitable terminal alkene. The synthesis would commence with the preparation of 1-(3,4-diethoxyphenyl)prop-2-ene, which can be obtained through a Wittig or Horner-Wadsworth-Emmons reaction of 3,4-diethoxybenzaldehyde. Subsequent oxidation of the terminal alkene using a palladium(II) catalyst in the presence of an oxidant like copper(I) chloride and oxygen regioselectively furnishes the methyl ketone, this compound. Copper/palladium cooperative catalysis has been used for the arylboration of alkenes. nih.gov

Catalytic MethodKey ReagentsCatalyst SystemKey Transformation
Heck Coupling4-Iodo-1,2-diethoxybenzene, Isopropenyl acetatePalladium catalyst, BaseDirect formation of the C-C bond between the aryl group and the propanone moiety
Wacker-type Oxidation1-(3,4-Diethoxyphenyl)prop-2-enePalladium(II) chloride, Copper(I) chloride, OxygenRegioselective oxidation of a terminal alkene to a methyl ketone

Stereoselective Synthesis Considerations

The structure of this compound itself is achiral. However, its reduction to the corresponding alcohol, 1-(3,4-diethoxyphenyl)propan-2-ol, creates a chiral center at the C-2 position. The stereoselective synthesis of this alcohol is of significant interest, particularly in the context of producing enantiomerically pure compounds for various applications.

Enzymatic Reduction:

Alcohol dehydrogenases (ADHs) are a class of enzymes that have been widely used for the stereoselective reduction of ketones to their corresponding chiral alcohols. nih.gov These biocatalysts offer high enantioselectivity under mild reaction conditions. For instance, oxidoreductases, such as those from Ralstonia sp., have been shown to be highly active and stereoselective in the reduction of 1,4-diaryl-1,4-diones. nih.gov Similarly, yeast strains and recombinant alcohol dehydrogenases have been successfully employed for the enantiocomplementary bioreduction of substituted 1-(arylsulfanyl)propan-2-ones, yielding the corresponding (R)- and (S)-alcohols with high enantiomeric excess. beilstein-journals.org It is plausible that a screening of various ADHs could identify a suitable biocatalyst for the highly enantioselective reduction of this compound.

Chemo-catalytic Reduction:

Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. nih.gov This technique typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor such as isopropanol (B130326) or formic acid. The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst, is another well-established method for the enantioselective reduction of prochiral ketones. nih.gov The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity for the reduction of this compound.

A summary of potential stereoselective reduction methods applicable to this compound, based on analogous reactions, is presented below:

MethodCatalyst/ReagentExpected OutcomeReference for Analogy
Enzymatic ReductionAlcohol Dehydrogenase (e.g., from Ralstonia sp.)High enantioselectivity for either (R)- or (S)-alcohol nih.gov
Asymmetric Transfer HydrogenationChiral Ruthenium or Rhodium ComplexesHigh enantioselectivity for one enantiomer of the alcohol nih.gov
Corey-Itsuno ReductionChiral OxazaborolidineHigh enantioselectivity for one enantiomer of the alcohol nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound would primarily focus on the Friedel-Crafts acylation step, which traditionally can involve hazardous reagents and generate significant waste. rsc.org

Alternative Catalysts:

A key aspect of greening the Friedel-Crafts acylation is the replacement of traditional homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃), which are often used in stoichiometric amounts and are difficult to recycle, with more environmentally benign alternatives. rsc.orgbeilstein-journals.org Solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages like easier separation from the reaction mixture, reusability, and reduced corrosion and waste generation. rsc.org For instance, the acylation of 1,4-dimethoxybenzene (B90301) has been successfully carried out using various solid acid catalysts. rsc.org Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has also been shown to be a robust catalyst system for Friedel-Crafts acylation of electron-rich benzene (B151609) derivatives. beilstein-journals.orgdoaj.org

Greener Solvents and Conditions:

The use of safer, non-toxic, and recyclable solvents is another cornerstone of green chemistry. nih.gov Research into Friedel-Crafts reactions has explored the use of ionic liquids as an alternative to volatile organic compounds. beilstein-journals.orgdoaj.org In some cases, solvent-free reaction conditions have been developed, which can lead to improved yields, faster reaction times, and simplified work-up procedures. nih.gov For example, a metal- and halogen-free methodology for Friedel-Crafts acylation has been developed using methanesulfonic anhydride (B1165640), which produces minimal waste. organic-chemistry.org

Atom Economy:

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleTraditional MethodGreener AlternativeReference for Analogy
Catalysis Stoichiometric AlCl₃Heterogeneous catalysts (zeolites, resins), reusable Lewis acids (e.g., FeCl₃ in ionic liquids) rsc.orgbeilstein-journals.orgdoaj.org
Solvents Volatile organic compounds (e.g., nitrobenzene, dichloroethane)Ionic liquids, solvent-free conditions nih.govbeilstein-journals.orgdoaj.org
Reagents Acyl chloridesAcyl anhydrides (less corrosive by-products) beilstein-journals.orgdoaj.org
Waste Reduction Difficult to recycle catalyst, acidic waste streamsRecyclable catalysts, minimal by-product formation rsc.orgorganic-chemistry.org

Optimization and Scale-up Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a laboratory scale to a larger, potentially industrial, scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Parameters Optimization:

Key parameters in a Friedel-Crafts acylation that would require optimization for the synthesis of this compound include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of by-products. Higher temperatures may increase the rate but can also lead to undesired side reactions. sci-hub.se

Catalyst Loading: The amount of Lewis acid catalyst used needs to be optimized. While a sufficient amount is necessary for the reaction to proceed, excess catalyst can lead to the formation of by-products and increase costs. sci-hub.se

Solvent: The choice of solvent can influence the solubility of reactants and the catalyst, thereby affecting the reaction rate and outcome. sci-hub.se

Reactant Stoichiometry: The molar ratio of the acylating agent to the aromatic substrate should be optimized to maximize the yield of the desired product and minimize unreacted starting materials.

Scale-up Challenges:

Scaling up a chemical reaction is not simply a matter of using larger glassware and greater quantities of reagents. Several challenges can arise:

Heat Transfer: Exothermic reactions, such as Friedel-Crafts acylations, can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging and increasing the risk of a runaway reaction.

Mass Transfer: In heterogeneous reactions, such as those using solid catalysts, ensuring efficient mixing and contact between the reactants and the catalyst becomes more critical at a larger scale.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and column chromatography, can become cumbersome and inefficient at a larger scale. Alternative purification methods like crystallization or distillation may need to be developed.

Safety: The handling of larger quantities of potentially hazardous materials requires stringent safety protocols and specialized equipment.

A calorimetric approach can be employed to study the heat flow of the reaction, providing crucial data for safe scale-up. [No specific citation available for the target compound, but this is a general principle]. The development of a robust and scalable process for the synthesis of this compound would necessitate a systematic investigation of these parameters.

Chemical Reactivity and Mechanistic Studies of 1 3,4 Diethoxyphenyl Propan 2 One

Reactions at the Ketone Functionality

The reactivity of 1-(3,4-diethoxyphenyl)propan-2-one is significantly influenced by its ketone functional group. This group, a carbonyl (C=O) bonded to two carbon atoms, is a site of rich chemical transformations. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic Additions and Substitutions

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com The subsequent protonation of the resulting alkoxide ion yields an alcohol.

The general mechanism for nucleophilic addition to a ketone like this compound can be summarized as follows:

Nucleophilic attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Formation of a tetrahedral intermediate: The pi electrons of the C=O bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source (e.g., water or acid) to give the final alcohol product.

The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those from Grignard reagents or organolithium compounds, lead to irreversible additions. Weaker nucleophiles, like water, alcohols, and cyanide, result in reversible reactions. masterorganicchemistry.com

Interactive Data Table: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Hydride ion (H⁻)Sodium borohydride (B1222165) (NaBH₄)Secondary alcohol
Alkyl group (R⁻)Methylmagnesium bromide (CH₃MgBr)Tertiary alcohol
Cyanide ion (CN⁻)Hydrogen cyanide (HCN)Cyanohydrin
Water (H₂O)Acid or base catalysisGem-diol (hydrate)
Alcohol (ROH)Acid catalysisHemiketal/Ketal

Enolization and Reactions of Enolates

The presence of alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in this compound allows for the formation of enolates. masterorganicchemistry.com Enolates are powerful nucleophiles and are crucial intermediates in many organic reactions. masterorganicchemistry.com

Enolate Formation: In the presence of a base, a proton from the alpha-carbon is removed, forming an enolate ion. This anion is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

The choice of base and reaction conditions can influence which enolate is formed if the ketone is unsymmetrical. For this compound, the two alpha-carbons are not equivalent. Deprotonation can occur at the methyl group (C1) or the methylene (B1212753) group (C3). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate (from the less substituted C1 position), while a weaker, less hindered base under thermodynamic control (higher temperatures) favors the more stable, substituted thermodynamic enolate (from the C3 position). masterorganicchemistry.com

Reactions of Enolates: Once formed, the enolate can react with various electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the alpha-position. mnstate.edu

Halogenation: Reaction with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the alpha-position. mnstate.edu

Aldol (B89426) Addition: Reaction with another carbonyl compound to form a β-hydroxy ketone.

Carbonyl Reductions and Oxidations

Carbonyl Reduction: The ketone functionality of this compound can be reduced to a secondary alcohol, 1-(3,4-diethoxyphenyl)propan-2-ol. wikipedia.org This transformation is typically achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk

Sodium Borohydride (NaBH₄): A milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous conditions, typically with an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.orglibretexts.org

Carbonyl Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. For a compound like this compound, this would lead to the formation of carboxylic acids.

Reactions Involving the Aromatic Moiety

The diethoxy-substituted benzene (B151609) ring in this compound is also a site of chemical reactivity, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves two main steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

Substituent Effects of Ethoxy Groups

The two ethoxy (-OCH₂CH₃) groups on the aromatic ring have a profound influence on the rate and regioselectivity of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org

Reactivity: The oxygen atom in each ethoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R or +M effect). lumenlearning.comlibretexts.org This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.com Groups that increase the rate of EAS are known as activating groups. lumenlearning.comucalgary.ca

Directing Effects: The ethoxy groups are ortho, para-directing substituents. This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the ethoxy groups. This is because the resonance structures of the sigma complex formed during ortho and para attack are more stable, with one resonance form where the positive charge is delocalized onto the oxygen atom of the ethoxy group. libretexts.org

In this compound, the two ethoxy groups are located at positions 3 and 4. This substitution pattern will direct incoming electrophiles to the available ortho and para positions relative to each ethoxy group. The directing effects of both groups will need to be considered to predict the major product(s) of an EAS reaction. Steric hindrance from the existing substituents can also play a role in determining the final product distribution.

Interactive Data Table: Effects of Substituents on Electrophilic Aromatic Substitution

Substituent TypeExampleEffect on ReactivityDirecting Effect
Activating, ortho, para-directing-OCH₂CH₃, -OH, -NH₂Increases rateOrtho, Para
Deactivating, meta-directing-NO₂, -CN, -C(O)RDecreases rateMeta
Deactivating, ortho, para-directing-F, -Cl, -Br, -IDecreases rateOrtho, Para

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

Ketones like this compound are susceptible to various rearrangement reactions, typically under acidic or basic conditions. These reactions involve the migration of an alkyl or aryl group. While specific studies on this compound are not prevalent, its potential to undergo classical ketone rearrangements can be inferred. For instance, in the presence of a strong acid, a protonated form of the ketone could potentially undergo rearrangements, although less common for this structure.

One notable reaction class is the dienone-phenol rearrangement, which occurs in related cyclohexadienone structures under acidic conditions, leading to the formation of substituted phenols. wikipedia.org Although this compound is not a dienone itself, its derivatives or reaction intermediates could potentially undergo such transformations.

Fragmentations

The study of fragmentation patterns using mass spectrometry provides significant insight into the structure of a molecule. chemguide.co.uk When a molecule is ionized in a mass spectrometer, the resulting molecular ion often breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of this compound (Molecular Weight: 222.28 g/mol ) is expected to follow predictable pathways for ketones and aromatic ethers.

The most prominent fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

Cleavage of the C-C bond between the carbonyl carbon and the methylene group: This is the most likely fragmentation pathway due to the formation of a highly stable benzylic cation. This cleavage would result in the loss of an acetyl radical (•CH₂COCH₃) and the formation of the 3,4-diethoxybenzyl cation.

Cleavage of the C-C bond between the carbonyl carbon and the methyl group: This pathway would lead to the formation of a stable acylium ion.

Another significant fragmentation pathway involves the aromatic ring and its ether linkages. The table below outlines the predicted major fragments for this compound based on established fragmentation principles. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragmentation of this compound

m/z (mass/charge)Ion StructureDescription of Fragment
222[C₁₃H₁₈O₃]⁺•Molecular Ion (M⁺•)
180[C₁₁H₁₆O₂]⁺Loss of ketene (B1206846) (CH₂CO) via McLafferty-like rearrangement (less likely)
179[C₁₁H₁₅O₂]⁺3,4-diethoxybenzyl cation . Formed by alpha-cleavage and loss of acetyl radical (•COCH₃). This is expected to be the base peak due to resonance stabilization.
151[C₉H₁₁O₂]⁺Loss of an ethyl group (•C₂H₅) from the 179 m/z fragment.
123[C₇H₇O₂]⁺Loss of another ethyl group (•C₂H₅) from the 151 m/z fragment, or loss of both ethoxy groups from the benzyl (B1604629) cation.
43[C₂H₃O]⁺Acetyl cation (CH₃CO⁺). Formed by alpha-cleavage.

Mechanistic Investigations of Key Transformations

Understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is crucial for controlling chemical reactions. Mechanistic studies often employ kinetic analysis, isotope labeling, and computational modeling to elucidate the pathways from reactants to products.

Kinetic Studies and Reaction Order

Kinetic studies measure reaction rates to determine how the rate is affected by the concentration of each reactant. This information helps to establish the reaction order, which indicates how many molecules of each reactant are involved in the rate-determining step of the reaction. For complex, multi-step reactions, kinetic analysis can help identify this slowest step.

Isotope Effects and Transition State Analysis

Isotopic labeling is a powerful technique for tracking the movement of atoms through a reaction. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), scientists can often pinpoint which specific bonds are broken or formed during the rate-determining step. nih.gov If the reaction rate changes upon isotopic substitution, this is known as a kinetic isotope effect (KIE), providing strong evidence for the involvement of that atom in the transition state. researchgate.net

Transition state analysis, both experimental and computational, examines the high-energy structure that molecules pass through as they transform from reactants to products. The geometry and energy of the transition state dictate the reaction's feasibility and rate. For instance, in the enzymatic degradation of lignin-related compounds, the reaction mechanism proceeds through several transition states. nih.gov Computational analysis of these transition states can reveal the electronic and steric forces at play during the transformation. readkong.com

Computational Support for Reaction Mechanisms

In the absence of direct experimental evidence, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms. nih.govnih.gov DFT calculations can map out the entire energy profile of a reaction, identifying intermediates, transition states, and the associated energy changes.

A detailed DFT study was performed on the reaction mechanism of 1-(3,4-dimethoxyphenyl)propene, which involves 1-(3,4-dimethoxyphenyl)propan-2-one as a key intermediate in its transformation to veratraldehyde. nih.gov This study provides valuable insights that can be extrapolated to the diethoxy analogue. The calculations were performed using the Minnesota Global Hybrid functional M06-2X with a 6-31++G(d,p) basis set. nih.gov

The study elucidated a multi-step non-enzymatic reaction pathway involving radical species, addition of water and oxygen, and rearrangements. nih.gov The calculated activation energies (ΔE‡) and reaction energies (ΔE) for the key steps involving the propanone intermediate highlight the energetic landscape of the transformation.

Calculated Energy Profile for a Key Transformation of a Related Compound

The following data pertains to the reaction of 1-(3,4-dimethoxyphenyl)propan-2-one as part of a larger mechanism, and serves as an illustrative example. nih.gov

Reaction StepDescriptionActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Step 1Formation of a hydrogen free radical28.928.5
Step 2Formation of 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-one19.9-39.1
Step 3Decomposition of the peroxyl radical39.839.7
Step 4Deacetylation to form Veratraldehyde15.6-49.3

Derivatization Strategies and Analogue Synthesis Based on 1 3,4 Diethoxyphenyl Propan 2 One

Synthesis of Homologues and Analogues

The synthesis of homologues and analogues of 1-(3,4-diethoxyphenyl)propan-2-one involves modifying the length of the alkyl chain or altering the substitution pattern of the aromatic ring. These changes can significantly impact the molecule's physical and chemical properties.

Homologues, such as 1-(3,4-diethoxyphenyl)ethan-1-one or 1-(3,4-diethoxyphenyl)butan-2-one, can be synthesized through various established organic chemistry methods. For instance, the ethanone (B97240) homologue can be prepared via Friedel-Crafts acylation of 1,2-diethoxybenzene (B166437) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net The butanone homologue can be synthesized by reacting 3,4-diethoxybenzyl magnesium halide with propionaldehyde, followed by oxidation of the resulting secondary alcohol.

Analogues with different substitution patterns on the phenyl ring can also be prepared. For example, moving the ethoxy groups to the 2,3- or 2,5-positions would involve starting with the corresponding diethoxybenzene isomer. The synthesis of analogues with alternative ether functionalities, such as dimethoxy groups, has been documented, and similar synthetic routes can be applied. wikipedia.orgyoutube.com

Table 1: Examples of Homologues and Analogues of this compound

Compound NameStructureSynthetic Precursors
1-(3,4-Diethoxyphenyl)ethan-1-one1,2-Diethoxybenzene, Acetyl chloride
1-(3,4-Diethoxyphenyl)butan-2-one3,4-Diethoxybenzyl bromide, Propionaldehyde
1-(2,3-Diethoxyphenyl)propan-2-one1,2-Diethoxybenzene, Propionyl chloride

Functionalization of the Propan-2-one Side Chain

The propan-2-one side chain offers two primary sites for functionalization: the α-carbon and the ketone group itself. These modifications can introduce a wide range of chemical functionalities, leading to diverse derivatives.

α-Substitution Reactions

The α-carbon to the ketone is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile. This enolate can then react with various electrophiles to introduce substituents at the α-position. libretexts.orglibretexts.orgpressbooks.pub

A common method for α-alkylation involves the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to form the kinetic enolate. libretexts.orgpressbooks.pubyoutube.com This enolate can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl group at the α-position. lumenlearning.com

α-Halogenation can also be achieved under acidic or basic conditions. libretexts.orgyoutube.com In an acidic medium, the reaction proceeds through an enol intermediate and typically results in monosubstitution. youtube.comstackexchange.comlibretexts.org Under basic conditions, the more reactive enolate is formed, which can lead to multiple halogenations. libretexts.org

Table 2: Examples of α-Substitution Reactions

ReactionReagentsProduct
α-Methylation1. LDA, THF, -78 °C; 2. CH₃I1-(3,4-Diethoxyphenyl)-1-methylpropan-2-one
α-Bromination (acidic)Br₂, Acetic Acid1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one

Transformations of the Ketone Group to Other Functionalities

The ketone group is a versatile functional group that can be transformed into a variety of other functionalities, including alkenes, amines, and oximes.

The Wittig reaction provides a reliable method for converting the ketone into an alkene. lumenlearning.commasterorganicchemistry.commnstate.edulibretexts.org This reaction involves treating the ketone with a phosphorus ylide (Wittig reagent), which can be prepared from an appropriate alkyl halide and triphenylphosphine. masterorganicchemistry.comlibretexts.org The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Reductive amination is a powerful method for converting the ketone into an amine. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgyoutube.com This two-step, one-pot process typically involves the reaction of the ketone with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). organicchemistrytutor.commasterorganicchemistry.com

The ketone can also be converted to an oxime by reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgnumberanalytics.combyjus.comchemtube3d.com This reaction is often reversible and is typically carried out under mildly acidic conditions. numberanalytics.combyjus.com Oximes themselves can be further modified or can serve as precursors for other functional groups.

Table 3: Transformations of the Ketone Group

TransformationReagentsProduct Functional Group
Wittig ReactionPh₃P=CH₂, THFAlkene
Reductive AminationCH₃NH₂, NaBH₃CN, CH₃OHSecondary Amine
Oxime FormationNH₂OH·HCl, PyridineOxime

Modifications of the 3,4-Diethoxyphenyl Moiety

The aromatic ring and its ethoxy substituents provide further opportunities for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the electronic and steric properties of the molecule.

Alterations of Alkoxy Substituents

The ethoxy groups on the phenyl ring can be cleaved to form hydroxyl groups (phenols) using strong acids like HBr or HI, or more selectively with Lewis acids such as boron tribromide (BBr₃). youtube.comufp.ptnih.govnih.govyoutube.comgvsu.edu This dealkylation provides access to the corresponding catechol derivative, which can then be re-alkylated with different alkyl halides to introduce new ether functionalities. acsgcipr.orgresearchgate.netnih.govresearchgate.netnih.gov This strategy allows for the synthesis of a wide array of analogues with varying steric and electronic properties.

Introduction of Additional Substituents on the Aromatic Ring

The two ethoxy groups on the aromatic ring are ortho-, para-directing and activating for electrophilic aromatic substitution (EAS). This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the ethoxy groups. Given that the 3- and 4-positions are occupied, the available positions for substitution are at C2, C5, and C6. The directing effects of the two ethoxy groups are cooperative, strongly directing incoming electrophiles to the C6 position, and to a lesser extent, the C2 position.

Common EAS reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. researchgate.netrsc.orglibretexts.orgumkc.edumsu.edu

The regioselectivity of these reactions is a key consideration, and reaction conditions can often be tuned to favor a particular isomer.

Table 4: Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product Position(s)
NitrationHNO₃, H₂SO₄6-nitro
BrominationBr₂, FeBr₃6-bromo
AcylationCH₃COCl, AlCl₃6-acetyl

Regioselective and Stereoselective Derivatization

No specific research findings on the regioselective and stereoselective derivatization of this compound are available in the current scientific literature.

Advanced Analytical Methodologies for Research on 1 3,4 Diethoxyphenyl Propan 2 One

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3,4-Diethoxyphenyl)propan-2-one, providing detailed information about its atomic connectivity and functional groups.

High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a suitable solvent like CDCl₃ are influenced by the electronic environment of each proton. The ethoxy groups on the aromatic ring and the propanone side chain give rise to distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding partners. The carbonyl carbon of the ketone and the aromatic carbons attached to the oxygen atoms of the ethoxy groups are typically found at characteristic downfield shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the structure. COSY experiments would show correlations between adjacent protons, for instance, between the methylene (B1212753) and methyl protons of the ethoxy groups, and between the methylene and methyl protons of the propanone chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for all protonated carbons.

Predicted ¹H and ¹³C NMR Data for this compound The following data is predicted based on the analysis of structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)propan-2-one, and standard NMR prediction software.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2'~6.7-6.9-
H-5'~6.7-6.9-
H-6'~6.7-6.9-
CH₂ (Ar-O-CH₂-CH₃)~4.0-4.2 (quartet)~64-65
CH₃ (Ar-O-CH₂-CH₃)~1.3-1.5 (triplet)~14-15
CH₂ (C-1)~3.6-3.8 (singlet)~45-47
CH₃ (C-3)~2.1-2.3 (singlet)~29-31
C-1'-~128-130
C-2'-~112-114
C-3'-~148-150
C-4'-~148-150
C-5'-~112-114
C-6'-~120-122
C=O (C-2)-~206-208

Mass Spectrometry (HRMS, fragmentation pathways)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₁₃H₁₈O₃), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would involve cleavage of the bonds adjacent to the carbonyl group and the ether linkages. The loss of the acetyl group (CH₃CO) or the diethoxybenzyl group are plausible fragmentation routes.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Notes
222[M]⁺Molecular ion
179[M - CH₃CO]⁺Loss of the acetyl group
151[M - CH₃CO - C₂H₄]⁺Subsequent loss of ethylene (B1197577) from the ethoxy group
123[M - CH₃CO - 2(C₂H₄)]⁺Loss of both ethylene units
43[CH₃CO]⁺Acetyl cation

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretch of the ketone group, typically in the range of 1700-1725 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkages and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrational modes, and can be particularly useful for observing the symmetric vibrations of the aromatic ring.

Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2980-2850C-H stretch (aliphatic)Medium-Strong
~3050-3000C-H stretch (aromatic)Weak-Medium
~1715C=O stretch (ketone)Strong
~1600, ~1510C=C stretch (aromatic)Medium
~1250C-O stretch (aryl ether)Strong
~1140C-O stretch (alkyl ether)Strong

UV-Vis Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating this compound from any impurities or byproducts from a synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation and quantification of compounds in a mixture. sielc.com For the analysis of this compound, a reversed-phase HPLC method would be most suitable.

Method Development: A typical reversed-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the target compound from any potential impurities with different polarities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. For mass spectrometry-compatible methods, a volatile buffer like formic acid can be used in the mobile phase. sielc.com

Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

This comprehensive suite of analytical techniques provides a robust framework for the thorough characterization of this compound in a research context, ensuring its identity and purity are unequivocally established.

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds that are thermally stable. For a compound like this compound, GC provides a robust method for assessing its purity and quantifying its presence in a mixture. The principle involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the two phases.

In a typical GC analysis of a related compound, 1-(4-methoxyphenyl)propan-2-one, the mass spectrum is a key piece of data used for identification following separation. nist.gov The conditions for such an analysis would be optimized to ensure efficient separation from any impurities or other components in the sample matrix. Key parameters that would be defined in a validated GC method include the type of column (e.g., a non-polar or medium-polarity capillary column), the temperature program of the oven, the carrier gas flow rate, and the detector type (commonly a Flame Ionization Detector or a Mass Spectrometer).

Table 1: Illustrative GC Parameters for Analysis of Related Aryl Propanones

ParameterExample Value/TypePurpose
Column Capillary, e.g., DB-5ms (5% Phenyl-methylpolysiloxane)Provides separation based on boiling point and polarity.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial 100°C, ramp at 10°C/min to 280°CSeparates compounds with different boiling points over time.
Carrier Gas Helium or HydrogenTransports the vaporized sample through the column.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Provides identification and quantification of the compound.

X-ray Crystallography for Solid-State Structure Analysis

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 1-(3,4-dimethoxyphenyl)propan-1-one (B16214), offers significant insight into the expected solid-state structure. nih.gov

In a study on this dimethoxy analog, the compound was isolated from Trigonostemon xyphophylloides and its structure was established through X-ray analysis. nih.gov The molecule was found to be approximately planar, with an r.m.s. deviation of 0.1237 Å. nih.gov The crystal structure revealed that molecules are linked by intermolecular C–H···O hydrogen bonds, forming a two-dimensional network. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and physicochemical properties.

Table 2: Crystal Data and Structure Refinement for 1-(3,4-dimethoxyphenyl)propan-1-one

ParameterValueReference
Chemical Formula C₁₁H₁₄O₃ nih.gov
Formula Weight 194.23 g/mol nih.gov
Crystal System Not specified
Hydrogen Bonds C–H···O nih.gov
Mean Deviation from Planarity 0.1237 Å nih.gov
Data Collection Instrument Not specified
Refinement Method Not specified
Symmetry Codes (i) x-1, y, z; (ii) x-1/2, -y+3/2, z-1/2 nih.gov

This data is for the related compound 1-(3,4-dimethoxyphenyl)propan-1-one as a proxy. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. GC-MS and LC-MS are powerful tools for separating components and then identifying them based on their unique mass-to-charge ratios and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting mass spectrum serves as a molecular "fingerprint." The NIST WebBook contains a reference mass spectrum for the related compound 2-propanone, 1-(4-methoxyphenyl)-, which can be used for identification purposes in GC-MS analysis. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. LC separates compounds in a liquid mobile phase, after which they are introduced into the mass spectrometer. LC-MS/MS, particularly using a triple quadrupole (QqQ) instrument, allows for highly selective and sensitive quantification through techniques like Multiple Reaction Monitoring (MRM). nih.gov This approach is invaluable in pharmacokinetic studies for tracking the concentration of a compound and its metabolites in biological fluids. nih.gov For the analysis of 2-propanone, 1-(3,4-dimethoxyphenyl)-, a reverse-phase HPLC method has been described using a mobile phase of acetonitrile and water with an acid modifier. sielc.com For LC-MS compatibility, the typical phosphoric acid would be replaced with a volatile acid like formic acid. sielc.com

Table 3: Typical Parameters for LC-MS Analysis

ParameterExample Value/TypePurposeReference
Column C18 Reverse-PhaseSeparates compounds based on hydrophobicity. nih.gov
Mobile Phase Gradient of Water and Acetonitrile with Formic AcidElutes compounds from the column with varying polarity. nih.govsielc.com
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveCreates ions from the eluting compounds for MS detection. nih.gov
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)Filters and detects ions based on their mass-to-charge ratio. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. nih.gov

Theoretical and Computational Chemistry Studies on 1 3,4 Diethoxyphenyl Propan 2 One

Prospective Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the microscopic world of molecules. For 1-(3,4-Diethoxyphenyl)propan-2-one, these calculations would be invaluable in establishing a foundational understanding of its structural and electronic properties.

Geometry Optimization and Conformational Analysis

A critical first step in the computational study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the potential energy of the molecule for different atomic coordinates to locate the minimum energy structure. For a flexible molecule like this compound, which possesses several rotatable single bonds, a conformational analysis would be necessary. This would involve systematically rotating the ethoxy and propanone side chains to identify the various low-energy conformers and determine the global minimum energy structure. The results of such an analysis would typically be presented in a table detailing the optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Structure and Frontier Molecular Orbitals (FMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. A primary focus of such a study would be the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A hypothetical data table would list the energies of these orbitals, providing a quantitative measure of its electronic characteristics.

Anticipated Spectroscopic Property Prediction using Computational Methods

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be instrumental in the identification and characterization of a compound.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts, once properly referenced, can be compared with experimental data to confirm the molecular structure or to help assign the signals in an experimental spectrum. A data table comparing calculated and experimental shifts would be the standard way to present these findings.

Vibrational Frequency Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. This analysis helps in assigning the absorption bands in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound. The calculated frequencies are often scaled by an empirical factor to better match experimental values. The results would typically be tabulated, listing the calculated frequency, the IR and Raman intensities, and a description of the vibrational mode.

Reaction Mechanism Modeling and Transition State Characterization

Currently, there are no published studies that model the reaction mechanisms involving this compound or characterize its transition states. Such research would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This would allow for the identification of intermediates, transition state structures, and the calculation of activation energies, providing a deep understanding of the reaction kinetics and thermodynamics.

For instance, in the context of common reactions involving ketones, such as nucleophilic addition or alpha-halogenation, computational modeling could elucidate the precise role of the diethoxyphenyl group in stabilizing or destabilizing key intermediates and transition states. The electron-donating nature of the ethoxy groups would be expected to influence the reactivity of both the aromatic ring and the propanone side chain.

Molecular Dynamics Simulations

Similarly, the scientific literature lacks any molecular dynamics (MD) simulations focused on this compound. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions.

An MD study of this compound could reveal how the molecule behaves in different solvent environments, how its flexible ethyl groups on the ether linkages move and interact with their surroundings, and how it might bind to a biological target or a catalyst. This information is crucial for understanding its physical properties and potential applications in various fields.

The absence of such fundamental computational research highlights an area ripe for investigation. Future studies employing these theoretical and computational techniques are necessary to build a comprehensive scientific understanding of this compound at the molecular level.

Role As a Precursor and Intermediate in Organic Synthesis

Building Block for Complex Organic Molecules

As a building block, 1-(3,4-diethoxyphenyl)propan-2-one possesses a functionalized aromatic ring and a ketone group, which are reactive sites for various chemical transformations. In theory, the diethoxyphenyl group could be incorporated into larger molecular frameworks, and the propan-2-one side chain offers a handle for carbon-carbon bond formation. However, specific examples of complex organic molecules synthesized directly from this compound are not prominently featured in available research.

Intermediacy in the Synthesis of Related Chemical Structures

A compound's role as an intermediate is crucial in multistep synthetic pathways. It is plausible that this compound could serve as an intermediate in the synthesis of various derivatives. For instance, reactions targeting the ketone functionality could lead to alcohols, amines, or more complex heterocyclic structures. Despite this theoretical potential, documented synthetic routes where this compound is a confirmed intermediate are not readily found in the scientific literature.

Strategic Utility in Retrosynthetic Planning

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. A key aspect of this process is identifying strategic bond disconnections that lead to viable precursors. The structure of this compound makes it a potential target for retrosynthetic analysis, where it could be identified as a key building block. However, published retrosynthetic strategies that specifically identify this compound as a crucial precursor for complex target molecules are not widely reported.

Non Clinical Research Applications of 1 3,4 Diethoxyphenyl Propan 2 One and Its Derivatives

Materials Science Research (e.g., polymer precursors, optical materials)

There is currently no available scientific literature that describes the use of 1-(3,4-diethoxyphenyl)propan-2-one or its derivatives as polymer precursors. Research into polymers derived from similar phenylpropanone structures is not focused on this specific diethoxy compound. Likewise, its potential application in the development of optical materials has not been reported in peer-reviewed studies. The specific properties that would make it a candidate for such applications, such as refractive index, thermal stability, or non-linear optical characteristics, have not been investigated.

Chemo-sensing and Analytical Device Development

An extensive search of academic and patent literature did not yield any studies on the application of this compound or its derivatives in the field of chemo-sensing or the development of analytical devices. The core structure has not been identified as a component in selective layers for electrochemical sensors, colorimetric assays, or other analytical platforms designed to detect specific ions, molecules, or biomarkers.

Catalyst Ligand Synthesis

The synthesis of catalyst ligands from this compound is not described in the current body of scientific research. While complex organic molecules can serve as scaffolds for ligands used in transition-metal catalysis, this particular compound has not been reported as a precursor for synthesizing chiral or achiral ligands for reactions such as asymmetric hydrogenation, cross-coupling, or polymerization.

Precursors for Advanced Chemical Reagents

Although this compound is understood to be a chemical intermediate, its specific role as a precursor for advanced chemical reagents is not detailed in available research. Its potential for derivatization into more complex molecules for specialized applications in organic synthesis has not been a subject of published studies, and consequently, no detailed research findings or data on such transformations are available.

Future Directions and Emerging Research Avenues for 1 3,4 Diethoxyphenyl Propan 2 One

Exploration of Novel Synthetic Methodologies

There is a discernible lack of published research focusing on the development of novel synthetic methodologies specifically for 1-(3,4-Diethoxyphenyl)propan-2-one. While general synthetic routes for related phenylpropanone structures are established, dedicated studies aimed at optimizing yields, reducing the number of steps, or utilizing innovative catalytic systems for this particular diethoxy-substituted compound are not apparent in the current body of scientific literature. Future research would benefit from exploring methodologies that enhance the efficiency and cost-effectiveness of its synthesis.

Deeper Mechanistic Understanding of Complex Reactions

A detailed mechanistic understanding of complex reactions involving this compound is yet to be established. While computational and experimental studies have been performed on the closely related 1-(3,4-dimethoxyphenyl)propan-2-one, providing insights into its reaction pathways, similar in-depth analyses for the diethoxy variant are absent. mdpi.comnih.govresearchgate.net Future research could focus on elucidating the kinetics, thermodynamics, and intermediate species involved in its reactions, which is fundamental for controlling reaction outcomes and designing new synthetic applications.

Integration with Green and Sustainable Chemistry Principles

The integration of this compound with the principles of green and sustainable chemistry is an area ripe for investigation. There is no specific research available on the application of green solvents, catalysts, or energy-efficient processes for the synthesis or transformation of this compound. Research in this domain would be aimed at minimizing the environmental impact of its chemical processes, a key consideration in modern chemical manufacturing. Studies on its biodegradability and the use of renewable feedstocks for its synthesis would also fall under this important research direction.

Application in Novel Material Design or Chemical Processes

Currently, there is no documented research on the application of this compound in the design of novel materials or its use in innovative chemical processes. Its potential as a building block for polymers, a precursor for specialty chemicals, or its utility in other material science applications has not been explored. Future studies could investigate its incorporation into new functional materials or its role as a key intermediate in as-yet-undeveloped chemical manufacturing processes.

Q & A

Q. What are the key synthetic routes for 1-(3,4-Diethoxyphenyl)propan-2-one, and what critical reagents are involved?

The compound can be synthesized via condensation reactions using thionyl chloride (SOCl₂) and dichloromethane (CH₂Cl₂) as solvents. For example, a related derivative, (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(3,4-diethoxyphenyl)prop-2-en-1-one, was synthesized by reacting (E)-3-(3,4-diethoxyphenyl)acrylic acid with appropriate precursors . Key steps include optimizing reaction temperature and stoichiometry to minimize side products.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is a primary method for structural elucidation. For instance, crystal structures of related compounds reveal chair conformations in piperazine rings and intermolecular hydrogen bonding (e.g., C—H···O interactions), which stabilize the lattice . Computational tools like SHELX software (e.g., SHELXL for refinement) are critical for resolving hydrogen atom positions and optimizing non-hydrogen atomic coordinates .

Q. What are the basic physicochemical properties of this compound?

While direct data for the ethoxy derivative is limited, its structural analog 3,4-dihydroxyphenylacetone (CAS 2503-44-8) has a density of 1.251 g/cm³, boiling point of ~335.8°C, and flash point of 171.1°C . Ethoxy groups likely increase hydrophobicity compared to hydroxyl or methoxy substituents, affecting solubility and melting behavior.

Q. How is this compound analyzed for purity in pharmaceutical research?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard methods. For example, 1-(3,4-dihydroxyphenyl)propan-2-one (a related impurity in Carbidopa) is quantified using relative retention times and response factors, as seen in pharmacopeial guidelines .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s reactivity and stability?

Comparative studies show that ethoxy groups enhance steric hindrance and electron-donating effects compared to methoxy or hydroxyl groups. For instance, 3,4-dimethoxyphenylacetone (CAS 776-99-8) has a lower boiling point (~340°C) than its dihydroxy analog, suggesting reduced intermolecular hydrogen bonding in the ethoxy derivative . Stability under acidic/basic conditions can be probed via hydrolysis experiments.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include solvent selection and polymorphism. For related compounds, slow evaporation of ethyl acetate/hexane mixtures yields suitable single crystals. Weak hydrogen bonds (e.g., C—H···O) and van der Waals interactions dominate packing, requiring precise control of supersaturation and temperature .

Q. How can contradictory data (e.g., predicted vs. experimental boiling points) be resolved?

Discrepancies between predicted (e.g., QSPR models) and experimental properties often arise from inadequate parameterization of ethoxy groups. Validating computational models with experimental data (e.g., differential scanning calorimetry for melting points) and refining force fields can improve accuracy .

Q. What role does this compound play in drug impurity profiling?

As a degradation product or synthetic intermediate (e.g., Carbidopa EP Impurity G), it requires rigorous quantification. Method development involves spiking studies to validate detection limits (e.g., ≤0.1% by HPLC) and stability-indicating assays under stress conditions (heat, light, pH extremes) .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., molar ratios, catalysts) for higher yield .
  • Structural Analysis : Employ SHELX programs for crystallographic refinement and Mercury software for visualizing intermolecular interactions .
  • Comparative Studies : Compare substituent effects using Hammett constants or DFT calculations to predict electronic and steric influences .

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